molecular formula C7H8N2O B025017 4-Acetylpyridine oxime CAS No. 107492-79-5

4-Acetylpyridine oxime

Cat. No. B025017
M. Wt: 136.15 g/mol
InChI Key: GROZUESHXQOJFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-acetylpyridine oxime derivatives and related compounds has been extensively studied. For instance, Takahashi et al. (2017) demonstrated the direct transformation of 2-acetylpyridine oxime esters into α-oxygenated imines in an Ir(iii) complex under mild conditions, showcasing an effective method to alter the oxime esters into N-oxyenamines followed by rearrangement (Takahashi, Kodama, & Ishii, 2017).

Molecular Structure Analysis

The molecular structure of complexes involving 4-acetylpyridine has been elucidated through various spectroscopic and crystallographic methods. Majerz et al. (1991) analyzed the structure of a molecular complex of 4-acetylpyridine with pentachlorophenol, revealing insights into the molecular character of the hydrogen bond through IR spectroscopy (Majerz, Malarski, & Sawka-Dobrowolska, 1991).

Chemical Reactions and Properties

Chemical transformations involving 4-acetylpyridine oxime demonstrate its versatility. Zhan et al. (2019) developed a 4-HO-TEMPO-catalyzed redox strategy for the synthesis of pyridines through annulation of cyclopropanols and oxime acetates, highlighting the compound's reactivity in facilitating novel synthesis pathways (Zhan et al., 2019).

Physical Properties Analysis

Chauhan (2013) synthesized terpolymers bearing p-acetylpyridine oxime moieties and investigated their physical properties through spectroscopic data, molecular weight measurements, and thermal stability assessments. This study highlights the compound's utility in creating materials with significant antimicrobial properties and its thermal behavior (Chauhan, 2013).

Chemical Properties Analysis

The chemical properties of 4-acetylpyridine oxime derivatives have been explored through various studies focusing on their reactivity and potential applications. For example, Atilgan et al. (2018) conducted a detailed examination of 4-acetylpyridine's spectroscopic, structural, and electronic properties, providing insights into its behavior in chemical reactions and potential utility in various applications (Atilgan, Yurdakul, Erdoğdu, & Güllüoǧlu, 2018).

Scientific Research Applications

  • Reactivation of Acetylcholinesterase Inhibited by Organophosphates : This compound is developed as a reactivator of acetylcholinesterase inhibited by organophosphate compounds, which are known to cause severe medical conditions such as seizures, respiratory arrest, and death. The reactivation of acetylcholinesterase is crucial in treating nerve agent intoxication and restoring the biological function of the enzyme, thereby contributing to saving lives in cases of organophosphate poisoning (Chambers, Dail, & Meek, 2020); (Mercey et al., 2012); (de Koning, Horn, Worek, & van Grol, 2020).

  • Antiamoebic Activity : 4-Acetylpyridine oxime has shown promising in vitro antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica, a parasitic amoeba that can cause disease in humans (Abid, Husain, & Azam, 2005).

  • Ligand for Coordination Chemistry : It serves as a versatile ligand for various objectives in coordination chemistry, including the preparation of polynuclear complexes, coordination polymers, mixed-metal chemistry, and exhibiting interesting magnetic characteristics (Milios, Stamatatos, & Perlepes, 2006).

  • Antimicrobial Properties : Terpolymers with 4-acetylpyridine oxime have been found to strongly inhibit the growth of various microorganisms, including Gram-positive, Gram-negative bacteria, and fungi. This suggests potential applications in antimicrobial treatments and biomedical applications (Chauhan, 2013); (Chauhan, 2012).

  • Inhibitors of Acetylcholinesterase : Apart from its role as a reactivator, oximes like 4-acetylpyridine oxime also act as reversible inhibitors of acetylcholinesterase, which is important in the treatment of organophosphate intoxication (Sepsova et al., 2013).

Safety And Hazards

This compound may be harmful by ingestion, inhalation, or skin absorption . It is irritating to the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .

properties

IUPAC Name

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJWWTXSMXGPMI-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylpyridine oxime

CAS RN

1194-99-6
Record name Ethanone, oxime
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Record name 4-ACETYLPYRIDINE OXIME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
NPS Chauhan, SC Ameta - Polymer degradation and stability, 2011 - Elsevier
… 4-acetylpyridine oxime based terpolymer containing an activated oxime group. As such, we herein report the synthesis of self-crosslinked terpolymer derived from 4-acetylpyridine oxime…
Number of citations: 28 www.sciencedirect.com
NPS Chauhan - Designed Monomers and Polymers, 2013 - Taylor & Francis
… A partially hydrolyzed resin formulation containing 4-acetylpyridine oxime, formaldehyde, and … In this research, a monomer (E)-4-acetylpyridine oxime and its terpolymers with 4-…
Number of citations: 14 www.tandfonline.com
AT Nielsen, DW Moore, JH Mazur… - The Journal of Organic …, 1964 - ACS Publications
… 4-Acetylpyridine oxime was isolated as a product (8% yield) … deposited crystals of 4-acetylpyridine oxime on standing in air … 4-acetylpyridine oxime on standing in air in a stoppered flask. …
Number of citations: 14 pubs.acs.org
NPS Chauhan - Journal of thermal analysis and calorimetry, 2012 - akjournals.com
… a novel self-crosslinked terpolymer derived from 4-acetylpyridine oxime, acetophenone, and … [15] have synthesized 4-acetylpyridine oxime having great antimicrobial activities. Soykan …
Number of citations: 22 akjournals.com
JH Blanch, J Andersen - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… O and -33.6, for 0-isopropyl methylphosphonyl-2-, 3-, and 4-acetylpyridine oxime 9.9 and -… 0-isapropyl ethylphosphonyl-2-, 3-, and 4-acetylpyridine oxime 10.5 and -33.1, 10.7 and -33.1, …
Number of citations: 8 pubs.rsc.org
NPS Chauhan - Journal of Macromolecular Science, Part A, 2012 - Taylor & Francis
… Due to the importance of this topic, we have previously prepared self-crosslinked terpolymer derived from 4-acetylpyridine oxime, formaldehyde and acetophenone/4-…
Number of citations: 11 www.tandfonline.com
F Shirini, I Mohammadpoor Baltork… - Bulletin of the Korean …, 2003 - koreascience.kr
Oxidation of oiganic compounds under nonaqueous and aprotic conditions is an important reaction in synthetic organic chemistry. For this purpose different Cr (VI) based oxidants are …
Number of citations: 45 koreascience.kr
JL LaMattina, RT Suleske - Organic Syntheses, 2003 - Wiley Online Library
… intermediate: E‐ and Z‐isomers of 4‐acetylpyridine oxime intermediate: E‐4‐acetylpyridine oxime …
Number of citations: 0 onlinelibrary.wiley.com
MJ Mercadante - 2003 - search.proquest.com
… Intramolecular base experiments used 1-cyanonaphthalene (as sensitizer), acetophenone oxime, and 2-, 3-, and 4-acetylpyridine oxime in the PET reactions. Within the series of …
Number of citations: 0 search.proquest.com
NPS Chauhan, NK Jangid, P Juneja - Encyclopedia of Biomedical …, 2015 - researchgate.net
… Antimicrobial ability of self-cross-linked terpolymer derived from 4-acetylpyridine oxime, formaldehyde, and acetophenone has been studied. Copper oxide, Diuron, and TiO2, which act …
Number of citations: 1 www.researchgate.net

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